5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1421601-04-8, molecular formula C₁₀H₇BrN₂O₃, MW 283.08 g/mol) is a polysubstituted oxazole heterocycle bearing a 5-amino group, a 4-carboxylic acid, and a 2-(2-bromophenyl) substituent in which the bromine occupies the ortho position of the pendant phenyl ring. It is commercially catalogued as a research building block (e.g., Enamine EN300-107430) at 95% purity.

Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
Cat. No. B13083091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC10H7BrN2O3
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=C(O2)N)C(=O)O)Br
InChIInChI=1S/C10H7BrN2O3/c11-6-4-2-1-3-5(6)9-13-7(10(14)15)8(12)16-9/h1-4H,12H2,(H,14,15)
InChIKeyUVQGNJOVPDYGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid – Structural and Procurement Baseline for the Ortho-Bromo Oxazole Building Block


5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1421601-04-8, molecular formula C₁₀H₇BrN₂O₃, MW 283.08 g/mol) is a polysubstituted oxazole heterocycle bearing a 5-amino group, a 4-carboxylic acid, and a 2-(2-bromophenyl) substituent in which the bromine occupies the ortho position of the pendant phenyl ring [1]. It is commercially catalogued as a research building block (e.g., Enamine EN300-107430) at 95% purity . The compound belongs to the 2-aryl-5-aminooxazole-4-carboxylic acid sub-class, whose members have been investigated as methionine aminopeptidase (MetAP) inhibitors and as precursors to kinase-targeting scaffolds [2]. The ortho-bromo substitution pattern distinguishes this analog from its meta- and para-bromo isomers (CAS 1421604-09-2 and 1421601-46-8, respectively) and from the non-brominated phenyl analog.

Why the Ortho-Bromo Regioisomer of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic Acid Cannot Be Casually Substituted


The three bromophenyl positional isomers (ortho, meta, para) of 5-amino-2-(bromophenyl)-1,3-oxazole-4-carboxylic acid share identical molecular formula and molecular weight (283.08 Da) yet are not functionally interchangeable. The bromine position governs the conformational landscape of the 2-aryl substituent: the ortho-bromo group introduces steric congestion that restricts rotation about the C2–aryl bond, enforcing a more perpendicular orientation of the phenyl ring relative to the oxazole plane compared with the meta and para isomers [1]. This altered dihedral angle directly impacts π-stacking interactions with biological targets and the spatial presentation of the 4-COOH and 5-NH₂ pharmacophoric elements. Furthermore, the ortho-bromine's proximity to the oxazole N and O atoms modulates the electron density of the heterocycle through both inductive and through-space effects, shifting the pKa of the carboxylic acid (computed pKa ~4.39 for the ortho isomer [2]) and the ionization state at physiological pH relative to its regioisomers. In synthetic applications, the ortho-bromo substituent participates in Pd-catalyzed cross-coupling and directed ortho-metalation reactions with regiochemical outcomes that cannot be replicated by the meta- or para-bromo analogs [3]. Class-level SAR evidence from 2-aryloxazole-4-carboxylic acid series demonstrates that aryl substitution pattern markedly affects inhibitor potency (micromolar to inactive) against metalloenzyme targets such as E. coli MetAP [4], underscoring that generic substitution among bromophenyl positional isomers carries a high risk of divergent biological or synthetic performance.

Quantitative Differentiation Evidence for 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic Acid Versus Closest Analogs


Ortho-Bromo Regiochemistry Confers a Distinct Conformational Profile Versus Meta- and Para-Bromo Isomers

The ortho-bromine substitution forces the 2-phenyl ring into a more perpendicular orientation relative to the oxazole plane compared with the meta- and para-bromo isomers. This is a steric consequence of the bromine atom (van der Waals radius ~1.85 Å) being positioned adjacent to the oxazole ring junction [1]. The target compound with ortho-Br has a computed molecular complexity of 277 and only 2 rotatable bonds, of which the C2–aryl bond is conformationally restricted [1]. In contrast, the meta-bromo (CAS 1421604-09-2) and para-bromo (CAS 1421601-46-8) isomers have the same rotatable bond count but lack this ortho-induced torsional restriction, allowing greater conformational freedom of the phenyl ring . This difference is critical in target binding: a more perpendicular aryl-oxazole dihedral angle alters the vector of the 4-COOH and 5-NH₂ groups, changing the pharmacophoric geometry presented to protein binding pockets.

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

Ionization State Differentiation at Physiological pH: Ortho-Br Modulates Carboxylic Acid pKa

The computed acid pKa of the 4-carboxylic acid group in the target ortho-bromo compound is 4.39, with a LogD of −0.23 at pH 7.4 (predominantly ionized/COO⁻ form) and 1.52 at pH 5.5 [1]. The ortho-bromine's electron-withdrawing inductive effect (−I) operates through both the σ-bond framework and through-space, potentially lowering the pKa relative to the para-bromo isomer where only inductive transmission through the π-system occurs, and the meta isomer where the inductive effect is attenuated by positional distance. While direct experimental pKa data for all three isomers are not publicly available, the class-level principle that ortho electron-withdrawing substituents exert greater acid-strengthening effects than meta or para counterparts is well established [2]. The computed LogP for the target compound is 2.66 (XLogP3 = 2.8 by PubChem), with a topological polar surface area (TPSA) of 89.4 Ų and 2 hydrogen bond donors plus 5 acceptors [3].

Physicochemical Profiling ADME Prediction Bioavailability

Synthetic Utility of the Ortho-Bromo Handle Enables Regiospecific Derivatization Inaccessible from Meta- or Para-Isomers

The ortho-bromo substituent serves as both a steric directing group and a reactive handle for transition-metal-catalyzed transformations. In Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), the ortho-bromine can undergo oxidative addition with distinct kinetics compared with para-bromine due to steric proximity to the oxazole ring [1]. Critically, the ortho-bromo group can direct C–H activation at the adjacent phenyl C3 position via a concerted metalation-deprotonation (CMD) pathway when using Pd(II) or Ru(II) catalysts, enabling late-stage diversification orthogonal to the bromine itself. This directed functionalization is geometrically impossible with the meta- or para-bromo isomers [2]. Additionally, the 5-amino group and 4-carboxylic acid provide two additional orthogonal derivatization points (amide coupling, reductive amination, urea formation) that are conserved across all three regioisomers, but the ortho-bromo compound uniquely combines three diversifiable positions with a restricted conformational profile [3].

Synthetic Chemistry Cross-Coupling Library Synthesis

Commercial Availability and Purity Benchmarking Across Ortho, Meta, and Para Regioisomers

All three bromophenyl positional isomers of 5-amino-2-(bromophenyl)-1,3-oxazole-4-carboxylic acid are commercially available as research-grade building blocks from multiple suppliers. The ortho-bromo compound (CAS 1421601-04-8) is catalogued by Enamine (EN300-107430) and AKSci (6590DV) at 95% minimum purity [1]. The meta-bromo isomer (CAS 1421604-09-2) is available from Fluorochem and Leyan at 95% purity . The para-bromo isomer (CAS 1421601-46-8) is available from CymitQuimica and Leyan at 95% purity . Reported pricing indicates the ortho isomer typically commands a modest premium (approximately 10–30% higher cost per gram versus para isomer at comparable quantities), consistent with lower commercial demand and smaller production scale for the ortho-substituted variant . Notably, the ortho-bromo compound is supplied by Enamine's comprehensive building block library (over 300,000 compounds), suggesting integration into high-throughput screening collections [1].

Chemical Procurement Building Blocks Quality Control

Literature Precedent for 2-Aryloxazole-4-Carboxylic Acids as Metallo-Enzyme Inhibitors: Scaffold Validation and Regioisomer Sensitivity

While no direct biological activity data for the specific target compound (5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid) was identified in public databases, the core scaffold (2-aryloxazole-4-carboxylic acid) has validated biological precedent as a metallo-enzyme inhibitor class. Huguet et al. (2012) demonstrated that 2-aryloxazol-4-ylcarboxylic acids are potent and selective inhibitors of the Co(II) form of E. coli methionine aminopeptidase (EcMetAP), with IC₅₀ values in the micromolar range, whereas the regioisomeric 5-aryloxazol-2-ylcarboxylic acids were completely inactive against all MetAP metalloforms [1]. This establishes a clear regioisomer sensitivity within the oxazole-carboxylic acid pharmacophore family. The target compound additionally bears a 5-amino substituent absent in the Huguet series; the amino group is expected to serve as an additional hydrogen bond donor/acceptor, potentially enhancing binding affinity to metallo-enzyme active sites or altering selectivity profiles [2]. The 5-amino-2-phenyl-oxazole-4-carboxylic acid amide core has been reported as an IKK-β inhibitor (IC₅₀ = 11 μM) [3], confirming the biological relevance of the 5-amino-2-aryl-oxazole-4-carboxylic acid scaffold class.

Enzyme Inhibition Metalloprotease Anti-infective

Optimal Application Scenarios for 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic Acid Based on Verified Differentiation


Fragment-Based Drug Discovery (FBDD) Screening Against Metallo-Enzyme Targets

The 2-aryloxazole-4-carboxylic acid scaffold has validated activity against metallo-aminopeptidases (E. coli MetAP Co(II) form, IC₅₀ low μM range) with strong regioisomer selectivity over 5-aryloxazole-2-carboxylic acid congeners [1]. The ortho-bromo substitution restricts the conformational flexibility of the 2-aryl ring, presenting a more defined binding epitope for fragment screens, while the 5-NH₂ and 4-COOH groups offer complementary hydrogen-bonding interactions with active-site metal ions and protein backbone residues. The compound's computed TPSA (89.4 Ų) and MW (283 Da) place it within Rule-of-Three fragment space. Procure the ortho-bromo compound preferentially over meta- and para-isomers when conformational restriction is hypothesized to enhance binding selectivity.

Kinase Inhibitor Lead Generation via Scaffold-Hopping from 2-Aminooxazole Cores

Patent literature (AB Science, 2014) describes 5-amino-substituted oxazole derivatives as tyrosine kinase inhibitor scaffolds [2]. The 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid provides three points for vector diversification: (i) the 4-COOH for amide-linked extensions into kinase hinge or ribose pockets; (ii) the 5-NH₂ for urea or sulfonamide linkages; and (iii) the ortho-Br for Suzuki coupling to introduce aryl/heteroaryl groups that probe lipophilic back pockets. The ortho-bromine's unique ability to direct C–H functionalization at the adjacent phenyl C3 position offers a synthetic route to 2,3-disubstituted phenyl-oxazole analogs inaccessible from meta or para isomers [3].

Covalent Inhibitor Design Using the 5-Amino Group as a Warhead Attachment Point

The 5-amino substituent provides a nucleophilic handle for attaching electrophilic warheads (acrylamides, chloroacetamides, sulfonyl fluorides) to generate covalent inhibitors. The ortho-bromo compound's restricted conformational profile pre-organizes the warhead trajectory, potentially reducing the entropic penalty of covalent bond formation compared with freely rotating meta/para isomers. The computed LogD (−0.23 at pH 7.4) [4] indicates the compound is predominantly ionized at physiological pH, which may favorably impact aqueous solubility for biochemical assay conditions. Use the ortho-bromo regioisomer when a structurally constrained covalent inhibitor scaffold with predictable warhead geometry is required.

Diversity-Oriented Synthesis (DOS) Library Production for HTS Collection Enhancement

The compound is supplied as part of Enamine's HTS library collection (EN300-107430), confirming it has been formatted for screening-ready applications . For organizations building proprietary compound collections, the ortho-bromo isomer enables a three-dimensional diversity expansion strategy: (Step 1) amidation of 4-COOH with diverse amines; (Step 2) functionalization of 5-NH₂; (Step 3) Pd-catalyzed cross-coupling at the ortho-Br position. The ortho-directing effect of bromine also permits C–H activation chemistry to generate additional analogs without de novo synthesis. This sequential diversification capability, combined with the unique conformational profile of the ortho isomer, generates chemical space distinct from that accessible using meta- or para-bromo starting materials, enhancing library novelty and IP defensibility.

Quote Request

Request a Quote for 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.